5-(4-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(4-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions, and a phenyl ring substituted with a t-butylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions
Synthesis of Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of t-Butylsulfamoylphenyl Group: The t-butylsulfamoylphenyl group can be attached through a nucleophilic substitution reaction, where the phenyl ring is first sulfonated and then reacted with t-butylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(4-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The t-butylsulfamoyl group can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
4-t-Butylphenol: A simpler compound with a t-butyl group attached to a phenol ring.
2,4-Dihydroxypyrimidine: A compound with a similar pyrimidine core but lacking the t-butylsulfamoylphenyl group.
Sulfanilamide: A compound with a sulfonamide group attached to an aniline ring.
Uniqueness
5-(4-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both hydroxyl and t-butylsulfamoyl groups allows for diverse chemical reactivity and the potential for strong interactions with biological targets.
Properties
IUPAC Name |
N-tert-butyl-4-(2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-14(2,3)17-22(20,21)10-6-4-9(5-7-10)11-8-15-13(19)16-12(11)18/h4-8,17H,1-3H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFBPWLLJCCJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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